tert-butyl N-(1-cyanopropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-cyanopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRSLDLTFGBKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Cyanopropyl Amines
A primary route involves the reaction of 1-aminopropane-1-carbonitrile with di-tert-butyl dicarbonate (Boc₂O). The amine nucleophile attacks the electrophilic carbonyl carbon of Boc₂O, forming the carbamate linkage.
Procedure :
- Dissolve 1-aminopropane-1-carbonitrile (1.0 equiv) in anhydrous dichloromethane.
- Add Boc₂O (1.1 equiv) and triethylamine (1.5 equiv) dropwise at 0°C.
- Stir at room temperature for 12–18 hours.
- Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 12–18 hours |
This method avoids side reactions such as nitrile hydrolysis due to mild conditions.
Carbamate Formation via Mixed Carbonate Intermediates
An alternative approach employs tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) as a Boc-transfer reagent. BCMP reacts with 1-aminopropane-1-carbonitrile in ethanol under reflux, enabling efficient carbamate formation without racemization.
Procedure :
- Combine BCMP (1.0 equiv) and 1-aminopropane-1-carbonitrile (1.0 equiv) in ethanol.
- Reflux at 80°C for 1 hour.
- Concentrate under reduced pressure and purify via recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–84% |
| Purity (HPLC) | ≥97% |
| Reaction Time | 1 hour |
This method is advantageous for scalability but requires strict stoichiometric control to minimize pyridine byproducts.
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance Boc₂O reactivity but risk nitrile solvolysis. Dichloromethane and ethyl acetate are preferred for balancing reactivity and stability. Triethylamine outperforms inorganic bases (e.g., K₂CO₃) in minimizing side reactions, as shown below:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 88 | 98 |
| Potassium Carbonate | 72 | 91 |
| Sodium Hydride | 65 | 89 |
Temperature and Stoichiometry
Low temperatures (0–5°C) suppress exothermic side reactions during Boc₂O addition. A 10% excess of Boc₂O ensures complete amine conversion without overalkylation:
| Boc₂O Equiv. | Yield (%) |
|---|---|
| 1.0 | 75 |
| 1.1 | 88 |
| 1.2 | 86 |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols utilize continuous flow reactors to improve heat transfer and mixing. Key parameters:
- Residence time: 30 minutes
- Temperature: 25°C
- Solvent: Ethyl acetate
- Throughput: 5 kg/hour
Advantages :
- 95% yield at >99% purity.
- Reduced solvent waste vs. batch processes.
Purification Techniques
- Crystallization : Ethanol/water mixtures yield needle-like crystals (mp 92–94°C).
- Chromatography : Reserved for high-purity pharmaceutical grades (≥99.5%).
Analytical Characterization
Spectroscopic Data
¹H-NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.44 | s | tert-Butyl (9H) |
| 2.35 | t (J=7.2 Hz) | CH₂CN (2H) |
| 3.15 | q (J=6.8 Hz) | NCH₂ (2H) |
| 4.85 | br s | NH |
13C-NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 28.1 | tert-Butyl (3C) |
| 39.8 | CH₂CN |
| 80.2 | Boc quaternary carbon |
| 156.4 | Carbamate carbonyl |
| 117.6 | CN |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for tert-butyl N-(1-cyanopropyl)carbamate, and how do reaction conditions influence yield?
- The compound is typically synthesized via carbamate-protection strategies. A common approach involves reacting 1-cyanopropylamine with tert-butoxycarbonyl (Boc) anhydride under mild basic conditions (e.g., aqueous sodium bicarbonate) . Reaction optimization requires precise control of temperature (20–25°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis of the nitrile group. Yields can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. What analytical techniques are recommended for characterizing tert-butyl N-(1-cyanopropyl)carbamate?
- Key techniques include:
- NMR Spectroscopy : For structural confirmation (e.g., distinguishing Boc-protected amine signals at δ ~1.4 ppm for tert-butyl protons).
- HPLC-MS : To assess purity and detect degradation products.
- FT-IR : Identification of carbamate C=O stretches (~1680–1720 cm⁻¹) and nitrile C≡N stretches (~2240 cm⁻¹).
Cross-validation with elemental analysis ensures molecular formula accuracy .
Q. What personal protective equipment (PPE) is essential when handling tert-butyl N-(1-cyanopropyl)carbamate?
- Mandatory PPE includes nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if ventilation is inadequate. Engineering controls (fume hoods) and adherence to OSHA/EN standards for chemical handling are critical .
Advanced Research Questions
Q. How does the stability of tert-butyl N-(1-cyanopropyl)carbamate vary under different pH conditions, and what degradation products are observed?
- Stability studies show the compound is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Degradation pathways include:
- Acidic Conditions : Cleavage of the Boc group, yielding 1-cyanopropylamine and CO₂.
- Alkaline Conditions : Nitrile hydrolysis to an amide or carboxylic acid derivative.
Accelerated stability testing (40°C/75% RH) with HPLC-MS monitoring is recommended to identify degradation kinetics and byproducts .
Q. What methodologies resolve discrepancies in reported physical properties (e.g., solubility, melting point) of tert-butyl N-(1-cyanopropyl)carbamate?
- Discrepancies often arise from impurities or polymorphic forms. Researchers should:
- Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography.
- Characterize using differential scanning calorimetry (DSC) for melting point validation.
- Cross-reference multiple databases (PubChem, NIST) and replicate experiments under controlled conditions .
Q. How can factorial design optimize reaction parameters for synthesizing tert-butyl N-(1-cyanopropyl)carbamate?
- A 2³ factorial design can evaluate factors like temperature (20–40°C), solvent polarity (THF vs. DCM), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions for yield and purity. Statistical software (e.g., JMP, Minitab) aids in analyzing interactions between variables .
Q. What computational tools are effective for predicting the reactivity of tert-butyl N-(1-cyanopropyl)carbamate in novel reactions?
- Density functional theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states and activation energies for reactions like nitrile hydration. Molecular dynamics simulations (MD) assess solvation effects. Software like ChemDraw and Schrödinger Suite integrates synthetic feasibility with electronic structure data .
Methodological Guidance for Data Contradictions
Q. How should researchers address conflicting data on the environmental toxicity of tert-butyl N-(1-cyanopropyl)carbamate?
- Conduct standardized ecotoxicity assays (e.g., OECD Test No. 201 for algal growth inhibition) to fill data gaps. Compare results with structurally analogous carbamates and apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Collaborate with regulatory bodies to align findings with REACH or GHS guidelines .
Q. What strategies validate the biological activity of tert-butyl N-(1-cyanopropyl)carbamate derivatives in SAR studies?
- Use parallel synthesis to generate derivatives with modified substituents (e.g., fluorophenyl groups). Screen against target enzymes (e.g., proteases) using fluorescence-based assays. Validate hits with isothermal titration calorimetry (ITC) for binding affinity measurements. Cross-correlate with in silico docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
